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molecular formula C11H13N3O B8687064 4-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl]aniline

4-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl]aniline

Cat. No. B8687064
M. Wt: 203.24 g/mol
InChI Key: SSIZDAVPBUFXET-UHFFFAOYSA-N
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Patent
US08937055B2

Procedure details

To a mixture of 2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3,4-oxadiazole (2.00 g), tetrahydrofuran (75 mL) and methanol (75 mL) was added palladium-carbon (Pd: 10%, 50% in water, 200 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 6 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (1.807 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4](/[CH:7]=[CH:8]/[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[N:5][N:6]=1.O1CCCC1>[C].[Pd].CO>[CH3:1][C:2]1[O:3][C:4]([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[N:5][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1OC(=NN1)\C=C\C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=NN=C(O1)CCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.807 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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